Labrafil

Cat. No.:

B13420309

CAS No.:

62563-68-2

M. Wt:

765.2 g/mol

InChI Key:

OIQOAYVCKAHSEJ-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

Labrafil is a series of non-ionic, surfactant excipients primarily composed of mono-, di-, and triglycerides along with PEG-6 mono- and diesters of various fatty acids . The specific fatty acid profile defines the different types, such as Labrafil M 1944 CS (oleic acid), Labrafil M 2125 CS (linoleic acid), and Labrafil M 2130 CS (lauric and stearic acids), which results in them being liquid or waxy solids at room temperature . With an HLB value of 9, Labrafil is water-dispersible and acts as a key component in Self-Emulsifying Drug Delivery Systems (SEDDS) . Its primary research value lies in its ability to solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs) and significantly increase their oral bioavailability . It functions by spontaneously forming a coarse emulsion (Type II LFCS) upon gentle agitation in aqueous media, which can be further optimized to form SMEDDS (Type III LFCS) when combined with surfactants like Labrasol® or Gelucire® 44/14 . Beyond oral applications, it serves as an effective co-emulsifier in topical formulations, helping to improve the stability of creams and emulsions . The safety profile of Labrafil is supported by substantial toxicological data and its precedence of use in approved pharmaceutical products . Researchers have successfully incorporated it into various advanced delivery systems, including nanostructured lipid carriers (NLCs) to control drug release and enhance bioavailability, as demonstrated with drugs like fenofibrate . Its stability under varying pH, temperature conditions, and through lyophilization has also been investigated for robust formulation development . This product is For Research Use Only. It is strictly prohibited for personal use.

Properties

CAS No. |

62563-68-2 |

|---|---|

Molecular Formula |

C43H88O10 |

Molecular Weight |

765.2 g/mol |

IUPAC Name |

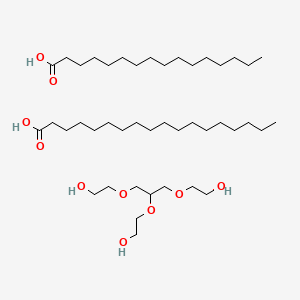

2-[2,3-bis(2-hydroxyethoxy)propoxy]ethanol;hexadecanoic acid;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C16H32O2.C9H20O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);9-12H,1-8H2 |

InChI Key |

OIQOAYVCKAHSEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C(COCC(COCCO)OCCO)O |

Related CAS |

62563-68-2 |

Origin of Product |

United States |

Foundational & Exploratory

Labrafil M 1944 CS: A Comprehensive Physicochemical Profile for Drug Development Professionals

An In-depth Technical Guide

Labrafil M 1944 CS, a nonionic water-dispersible surfactant, is a well-established excipient in the pharmaceutical industry, primarily utilized for its ability to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of its physicochemical properties, experimental methodologies for its characterization, and its functional role in advanced drug delivery systems.

Core Physicochemical Properties

Labrafil M 1944 CS is chemically defined as oleoyl (B10858665) polyoxyl-6 glycerides. It is composed of mono-, di-, and triglycerides, as well as mono- and diesters of oleic acid (C18:1) with PEG-6.[1][2] This composition underpins its functionality as a solubilizer and emulsifying agent.

Quantitative Physicochemical Data

The key quantitative physicochemical properties of Labrafil M 1944 CS are summarized in the tables below for ease of reference and comparison.

| Property | Value | Reference(s) |

| Physical Form | Liquid | [3] |

| Viscosity (at 20°C) | 75 - 95 mPa·s | [3] |

| HLB Value (PIT Method) | 9 ± 1 | [3] |

| Specific Gravity (at 20°C) | 0.935 - 0.955 | [1][4] |

| Refractive Index (at 20°C) | 1.465 - 1.475 | [1] |

| Chemical Identification | Reference(s) | |

| USP NF Name | Oleoyl polyoxyl-6 glycerides | [3] |

| EP Name | Oleoyl macrogol-6 glycerides | [3] |

| FDA UNII Code | DRG3KJZ1TJ | [3] |

| FDA Preferred Substance Name | APRICOT KERNEL OIL PEG-6 ESTERS | [3] |

| Handbook of Pharmaceutical Excipients | Polyoxylglycerides | [3] |

| Chemical Description | Consists of mono-, di- and triglycerides and PEG-6 (MW 300) mono- and diesters of oleic (C18:1) acid. | [3] |

| Fatty Acid Composition |

| Palmitic acid (C16) |

| Stearic acid (C18) |

| Oleic acid (C18:1) |

| Linoleic acid (C18:2) |

| Linolenic acid (C18:3) |

| Arachidic acid (C20) |

| Eicosenoic acid (C20:1) |

| Note: Specific percentages are not publicly available in the reviewed literature. |

Functional Role in Drug Delivery

Labrafil M 1944 CS is a key component in the formulation of lipid-based drug delivery systems, particularly Self-Emulsifying Drug Delivery Systems (SEDDS).[2][5][6] These systems are isotropic mixtures of oils, surfactants, and sometimes cosurfactants, which spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7][8]

The mechanism of bioavailability enhancement by Labrafil M 1944 CS in a SEDDS formulation involves several key steps. The formulation encapsulates the lipophilic drug, and upon oral administration, it disperses in the gastrointestinal tract to form small droplets. This increases the surface area for drug dissolution and absorption.[9] The long-chain fatty acids in its composition can also facilitate lymphatic uptake of highly lipophilic drugs, potentially reducing first-pass metabolism.[10]

Below is a graphical representation of the workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS) utilizing Labrafil M 1944 CS.

Experimental Protocols

Detailed experimental protocols for the characterization of Labrafil M 1944 CS are often proprietary to the manufacturer. However, based on the scientific literature, the following methodologies are representative of the experimental approaches used.

Solubility Studies

Objective: To determine the solubility of an API in Labrafil M 1944 CS and other excipients to select the optimal components for a lipid-based formulation.

Methodology:

-

An excess amount of the API is added to a known volume (e.g., 1 mL) of Labrafil M 1944 CS in a sealed container.[11]

-

The mixture is vortexed to facilitate initial dispersion.

-

The container is then placed in a thermostatically controlled shaker bath (e.g., at 37°C) for an extended period (e.g., 72 hours) to reach equilibrium.[11]

-

After reaching equilibrium, the samples are centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.[12]

-

An aliquot of the supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved API is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Self-Emulsification Performance Assessment

Objective: To evaluate the efficiency of self-emulsification of a SEDDS formulation containing Labrafil M 1944 CS.

Methodology:

-

A specific volume (e.g., 100 µL) of the SEDDS formulation is added dropwise to a larger volume (e.g., 100 mL) of distilled water or a relevant buffer at a controlled temperature (e.g., 37°C).[11]

-

The dispersion is gently stirred using a magnetic stirrer at a constant speed (e.g., 300 rpm).[11]

-

The time taken for the formulation to form a homogenous emulsion is recorded (emulsification time).

-

The visual appearance of the resulting emulsion (e.g., clarity, turbidity) is noted.

-

The percentage transmittance of the diluted emulsion can be measured using a UV-Vis spectrophotometer at a specific wavelength (e.g., 638.2 nm) to quantify the clarity of the microemulsion.[12]

Droplet Size and Polydispersity Index (PDI) Analysis

Objective: To determine the particle size distribution and uniformity of the emulsion droplets formed upon self-emulsification.

Methodology:

-

The SEDDS formulation is diluted with an appropriate aqueous medium as described in the self-emulsification assessment.

-

The droplet size and PDI of the resulting emulsion are measured using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Measurements are typically performed at a controlled temperature (e.g., 25°C) and a fixed scattering angle (e.g., 90°).

-

The results are reported as the z-average mean droplet size and the PDI, which indicates the breadth of the size distribution.

HLB Determination by Phase Inversion Temperature (PIT) Method

Objective: To determine the Hydrophile-Lipophile Balance (HLB) value of Labrafil M 1944 CS.

Methodology: The PIT method is based on the principle that the HLB of a nonionic surfactant is temperature-dependent. The phase inversion from a water-in-oil (W/O) to an oil-in-water (O/W) emulsion occurs at a specific temperature, the PIT.

A detailed protocol for the specific determination for Labrafil M 1944 CS is not publicly available. However, a general approach involves:

-

Preparing a series of emulsions with a standard oil phase, water, and the surfactant under investigation (Labrafil M 1944 CS).

-

Heating the emulsions while monitoring their conductivity or visual appearance.

-

The temperature at which a sharp change in conductivity or a phase inversion is observed is the PIT.

-

The HLB value is then correlated to the PIT. Gattefossé has developed a rapid and automated "PIT-deviation" method for more accurate and operator-independent HLB determination.[6]

The following diagram outlines the logical relationship in selecting excipients for a Self-Emulsifying Drug Delivery System (SEDDS) based on the properties of the Active Pharmaceutical Ingredient (API).

References

- 1. spectrabase.com [spectrabase.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Labrafil® M 1944 CS ⋅ Gattefossé [gattefosse.com]

- 4. Labrafil M 1944 CS; Oleoyl Polyoxyl-6 Glycerides; Factory Price; Experimental Reagents - Labrafil M 1944 CS, Oleoyl Polyoxyl-6 Glycerides | Made-in-China.com [m.made-in-china.com]

- 5. scispace.com [scispace.com]

- 6. PIT deviation for fast and accurate measure of HLB ⋅ Gattefossé [gattefosse.com]

- 7. pharmainfo.in [pharmainfo.in]

- 8. researchgate.net [researchgate.net]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. pharmamanufacturingdirectory.com [pharmamanufacturingdirectory.com]

- 11. Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A QbD Approach to Design and to Optimize the Self-Emulsifying Resveratrol–Phospholipid Complex to Enhance Drug Bioavailability through Lymphatic Transport - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Labrafil as a Solubility Enhancer: A Technical Guide

Abstract

Labrafil®, a series of non-ionic water-dispersible surfactants, serves as a critical excipient in modern pharmaceutical development for enhancing the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Composed of polyoxylglycerides, Labrafil facilitates the formulation of lipid-based drug delivery systems, most notably self-emulsifying drug delivery systems (SEDDS). Its mechanism of action is multifaceted, revolving around its ability to spontaneously form fine oil-in-water emulsions upon contact with aqueous media, thereby circumventing the dissolution step that often limits the absorption of hydrophobic drugs. Furthermore, Labrafil's amphiphilic nature enables the formation of micelles that encapsulate and solubilize drug molecules. This guide provides an in-depth technical overview of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the functional role of Labrafil in drug formulation.

Introduction to Labrafil

Labrafil refers to a range of non-ionic surfactants derived from the reaction of polyethylene (B3416737) glycol (PEG) with fatty acids and glycerides.[1][2] These excipients are chemically described as polyoxylglycerides or macrogolglycerides.[2][3] Different grades of Labrafil are characterized by the type of fatty acid used in their synthesis; for instance, Labrafil M 1944 CS is primarily composed of oleoyl (B10858665) polyoxyl-6 glycerides (from oleic acid), while Labrafil M 2125 CS consists of linoleoyl polyoxyl-6 glycerides (from linoleic acid).[3][4][5]

As amphiphilic molecules, they possess both a hydrophilic PEG portion and a lipophilic fatty acid/glyceride portion. This dual nature is quantified by the Hydrophilic-Lipophilic Balance (HLB) value, which for common Labrafil grades is approximately 9.[3][6][7] This positions them as effective water-dispersible surfactants ideal for creating oil-in-water emulsions and acting as solubilizers for APIs with poor aqueous solubility.[1][8]

Core Mechanisms of Solubility Enhancement

The primary function of Labrafil as a solubility enhancer is realized through its role in lipid-based formulations, which maintain the drug in a dissolved state throughout its transit in the gastrointestinal (GI) tract, thereby improving absorption.[9]

Self-Emulsifying Drug Delivery Systems (SEDDS)

The most significant mechanism is Labrafil's ability to form SEDDS. SEDDS are anhydrous, isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water (o/w) emulsions upon gentle agitation in an aqueous environment like the GI tract.[10][11]

When a drug is formulated within a Labrafil-based SEDDS, it is pre-dissolved in the lipid phase. Upon oral administration, the formulation disperses to form emulsion droplets, often in the nano-size range (e.g., 170-250 nm).[7] This process bypasses the conventional and often rate-limiting step of drug dissolution from a solid form.[9][12] The resulting fine dispersion presents a vast interfacial surface area, which facilitates efficient drug release and absorption across the intestinal wall.[12] Labrafil acts as the primary emulsifier, reducing the interfacial tension between the oil and aqueous phases and ensuring the stability of the formed emulsion.[3][4]

Micellar Solubilization

Like all surfactants, Labrafil molecules self-assemble into micelles when their concentration in an aqueous solution exceeds the critical micelle concentration (CMC).[13] These micelles have a hydrophobic core formed by the fatty acid tails and a hydrophilic shell from the PEG chains.

Poorly water-soluble drug molecules can be partitioned into the hydrophobic core of these micelles, a process known as micellar solubilization. This effectively increases the drug's apparent solubility in the bulk aqueous phase. In a study involving an indapamide (B195227) formulation, the SEDDS containing Labrafil exhibited a low CMC of less than 110 mg/L, ensuring that the micelles remained stable even upon significant dilution in the dissolution medium.[7] This mechanism is crucial for keeping the drug in a solubilized state prior to absorption.

Interaction with Gastrointestinal Physiology

Lipid-based formulations containing Labrafil can also enhance drug absorption by interacting with the GI environment. The digestion of the lipid components by enzymes and bile salts leads to the formation of various colloidal structures, such as vesicles and mixed micelles, which help maintain the drug in a solubilized state throughout the digestion process.[12][14] Furthermore, certain components of these formulations may enhance intestinal membrane permeability. Studies on related excipients have shown an increase in membrane lipid fluidity, suggesting that drug uptake may be enhanced via a transcellular route.[15] Medium-chain fatty acids, which can be components of lipid formulations, are also known to facilitate drug absorption by reversibly opening tight junctions between intestinal cells (paracellular uptake).[14]

Quantitative Analysis of Labrafil's Efficacy

The performance of Labrafil as a solubility and bioavailability enhancer has been quantified in numerous studies. The data below summarizes key findings.

Table 1: Physicochemical Properties of Common Labrafil Grades

| Property | Labrafil M 1944 CS | Labrafil M 2125 CS |

|---|---|---|

| Chemical Name | Oleoyl polyoxyl-6 glycerides | Linoleoyl Polyoxyl-6 glycerides |

| Primary Fatty Acid | Oleic Acid (C18:1)[2] | Linoleic Acid (C18:2)[2][5] |

| HLB Value | 9 ± 1[3] | 9 ± 1[5][6] |

| Appearance | Liquid[3] | Liquid[5] |

| Viscosity (at 20°C) | 75 - 95 mPa.s[3] | 70 - 90 mPa.s[5] |

Table 2: Enhancement of Drug Solubility with Labrafil-based Formulations

| Drug | Formulation Details | Solubility Enhancement | Reference |

|---|---|---|---|

| Erlotinib (B232) | Labrafil M2125CS was selected as the oil phase in a SEDDS due to its superior solubilizing capacity compared to other oils. | Exhibited the highest solubility for erlotinib among all oils tested. Aqueous solubility is ~3 µg/mL. | [6][10] |

| Indapamide | SEDDS with Labrafil®M1944CS, Labrasol, and Capryol™90. | Drug solubility was highest in systems containing a blend of excipients, which had an overall HLB of ~11. |[7] |

Table 3: Characteristics of Labrafil-based SEDDS

| Drug | Formulation Components | Mean Droplet Size | Polydispersity Index (PDI) | Critical Micelle Conc. (CMC) | Reference |

|---|---|---|---|---|---|

| Indapamide | Labrafil®M1944CS, Labrasol, Capryol™90 | 170 - 250 nm | Not specified | < 110 mg/L | [7] |

| Ibuprofen | Labrafil M2125, Cremophor RH40, Plurol oleique | 177.5 nm | Not specified | Not specified | [16] |

| Erlotinib | 5% Labrafil M2125CS, 65% Labrasol, 30% Transcutol HP | Optimized for minimum size | Optimized for minimum PDI | Not specified |[6][10] |

Table 4: In Vivo Bioavailability Enhancement with Erlotinib SEDDS

| Formulation | Relative Increase in Cmax | Relative Increase in AUC | Reference |

|---|---|---|---|

| Solid SEDDS with Dextran | ~2.4-fold higher than powder | ~2.1-fold higher than powder | [10] |

| Solid SEDDS with Aerosil 200 | ~4.2-fold higher than powder | ~3.5-fold higher than powder | [10] |

(Cmax: Maximum plasma concentration; AUC: Area under the curve)

Key Experimental Protocols

The development of a Labrafil-based formulation involves several key experimental stages to ensure efficacy and stability.

Protocol for Equilibrium Solubility Measurement

This protocol is used to select the most suitable excipients for the SEDDS formulation.

-

Add an excess amount of the API to a known volume of Labrafil (or other excipients being tested) in a sealed container.[6]

-

Vortex the mixture for approximately 30 seconds to facilitate initial dispersion.

-

Place the container in a thermostatically controlled shaking water bath, typically at 37°C, for an extended period (e.g., 72 hours) to ensure equilibrium is reached.[6]

-

After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to separate the undissolved drug.[10]

-

Carefully collect the supernatant, dilute it with a suitable solvent, and analyze the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol for Constructing a Pseudo-Ternary Phase Diagram

This method is used to identify the concentration ranges of oil, surfactant (Labrafil), and co-surfactant that result in spontaneous and stable emulsion formation.

-

Prepare a series of mixtures with varying weight ratios of the oil, surfactant (e.g., Labrafil M1944CS), and co-surfactant (e.g., Transcutol HP).[10][11] For example, the oil-to-surfactant/co-surfactant ratio can be varied from 1:9 to 9:1.

-

For each mixture, titrate a small, precise volume (e.g., 100 µL) dropwise into a fixed volume of distilled water (e.g., 100 mL) at a constant temperature (e.g., 37°C) with gentle stirring (e.g., 300 rpm).[10]

-

Visually observe the emulsification process. Formulations that are transparent or slightly bluish, form rapidly, and show no signs of phase separation or precipitation are considered to be within the self-emulsifying region.

-

Plot the results on a ternary phase diagram to map the boundaries of the stable emulsion/microemulsion domain.

Protocol for Droplet Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution of the emulsion droplets formed by the SEDDS.

-

Prepare the emulsion by diluting the SEDDS formulation in distilled water or a relevant buffer at a predetermined ratio.

-

Place the diluted sample into a cuvette and analyze it using a DLS instrument.

-

The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.

-

Software algorithms then calculate the mean droplet size (z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous population of droplets.

Conclusion

Labrafil acts as a highly effective solubility enhancer through a combination of physical and chemical mechanisms. Its principal role as a surfactant in Self-Emulsifying Drug Delivery Systems allows for the oral administration of poorly water-soluble drugs in a pre-dissolved state, which upon contact with GI fluids forms a fine emulsion with a large surface area for absorption. This circumvents the dissolution barrier, while its ability to form drug-encapsulating micelles further contributes to maintaining drug solubility. The resultant significant improvements in oral bioavailability make Labrafil a valuable excipient for researchers, scientists, and drug development professionals seeking to overcome the challenges posed by hydrophobic APIs.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. rsc.org [rsc.org]

- 3. Labrafil® M 1944 CS ⋅ Gattefossé [gattefosse.com]

- 4. cphi-online.com [cphi-online.com]

- 5. Labrafil® M 2125 CS ⋅ Gattefossé [gattefosse.com]

- 6. scispace.com [scispace.com]

- 7. oatext.com [oatext.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Evaluation of Self-Emulsifying Drug Delivery System (SEDDS) Of Carvedilol to Improve the Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Critical Micelle Concentration - Kibron [kibron.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. Enhancing mechanism of Labrasol on intestinal membrane permeability of the hydrophilic drug gentamicin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

An In-Depth Technical Guide to Labrafil® Grades and Their Chemical Composition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different grades of Labrafil®, a versatile series of non-ionic water-dispersible surfactants. These excipients are widely utilized in the pharmaceutical industry as solubilizers and absorption enhancers for poorly water-soluble active pharmaceutical ingredients (APIs). This document details their chemical composition, physicochemical properties, and the experimental methodologies used for their characterization, offering valuable insights for formulation development.

Introduction to Labrafil®

Labrafil® grades are oleoyl, linoleoyl, or lauroyl macrogolglycerides, also known as polyoxylglycerides. They are complex mixtures of mono-, di-, and triglycerides, along with mono- and diesters of polyethylene (B3416737) glycol (PEG), with an average of six ethylene (B1197577) oxide units (PEG-6).[1][2][3] The specific fatty acid composition and the ratio of these components determine the physicochemical properties and functionality of each grade. Their ability to self-emulsify in aqueous media to form coarse dispersions (emulsions) makes them key components in the development of self-emulsifying drug delivery systems (SEDDS).[4][5]

Chemical Composition of Labrafil® Grades

The chemical identity of each Labrafil® grade is defined by its primary fatty acid constituent. The three main grades are Labrafil® M 1944 CS, Labrafil® M 2125 CS, and Labrafil® M 2130 CS.

Table 1: Chemical Description of Labrafil® Grades

| Grade | Chemical Name (USP/NF) | Main Fatty Acid Component(s) | Chemical Description |

| Labrafil® M 1944 CS | Oleoyl Polyoxyl-6 Glycerides | Oleic Acid (C18:1) | Consists of mono-, di-, and triglycerides and PEG-6 (MW 300) mono- and diesters of oleic acid.[3][4] |

| Labrafil® M 2125 CS | Linoleoyl Polyoxyl-6 Glycerides | Linoleic Acid (C18:2) | Consists of mono-, di-, and triglycerides and PEG-6 (MW 300) mono- and diesters of linoleic acid.[4][6] |

| Labrafil® M 2130 CS | Lauroyl Polyoxyl-6 Glycerides | Lauric Acid (C12) and Stearic Acid (C18) | Consists mainly of mono-, di-, and triglycerides and PEG-6 (MW 300) mono- and diesters of lauric and stearic acids.[7][8] |

The fatty acid profile is a critical quality attribute that influences the performance of the excipient. The typical fatty acid composition for each grade is summarized below.

Table 2: Typical Fatty Acid Composition of Labrafil® Grades (%)

| Fatty Acid | Labrafil® M 1944 CS | Labrafil® M 2125 CS | Labrafil® M 2130 CS |

| Caprylic Acid (C8:0) | - | - | ≤ 15.0 |

| Capric Acid (C10:0) | - | - | ≤ 12.0 |

| Lauric Acid (C12:0) | - | - | 30.0 - 50.0 |

| Myristic Acid (C14:0) | - | - | 5.0 - 25.0 |

| Palmitic Acid (C16:0) | 4.0 - 9.0 | 4.0 - 20.0 | 4.0 - 25.0 |

| Stearic Acid (C18:0) | ≤ 6.0 | ≤ 6.0 | 5.0 - 35.0 |

| Oleic Acid (C18:1) | 58.0 - 80.0 | 20.0 - 35.0 | - |

| Linoleic Acid (C18:2) | 15.0 - 35.0 | 50.0 - 65.0 | - |

| Linolenic Acid (C18:3) | ≤ 2.0 | ≤ 2.0 | - |

| Arachidic Acid (C20:0) | ≤ 2.0 | ≤ 1.0 | - |

| Eicosenoic Acid (C20:1) | ≤ 2.0 | ≤ 1.0 | - |

| Data sourced from USP monographs for the respective polyoxylglycerides.[1] |

Physicochemical Properties

The physicochemical properties of Labrafil® grades are tailored to suit various formulation requirements. Key parameters include the physical form, viscosity, and the hydrophilic-lipophilic balance (HLB).

Table 3: Physicochemical Properties of Labrafil® Grades

| Property | Labrafil® M 1944 CS | Labrafil® M 2125 CS | Labrafil® M 2130 CS |

| Physical Form | Liquid | Liquid | Waxy Solid |

| Viscosity (at 20°C) | 75 - 95 mPa·s | 70 - 90 mPa·s | N/A (Melting Point: 33 - 38°C) |

| HLB (PIT Method) | 9 ± 1 | 9 ± 1 | 9 ± 1 |

| Data sourced from Gattefossé technical datasheets.[3][4][7] |

Experimental Protocols for Characterization

The characterization of Labrafil® grades involves a series of analytical tests as outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) for polyoxylglycerides.

Fatty Acid Composition by Gas Chromatography (GC)

This method determines the percentage of each fatty acid in the excipient.

Methodology:

-

Saponification: The glycerides and PEG esters are saponified using an alcoholic potassium hydroxide (B78521) solution to liberate the fatty acids as potassium salts.

-

Esterification: The fatty acid salts are then esterified, typically to their methyl esters (FAMEs), using a reagent such as boron trifluoride in methanol. This derivatization step increases the volatility of the fatty acids for GC analysis.[9]

-

GC Analysis: The resulting FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID). A capillary column with a polar stationary phase is typically used for the separation of FAMEs.[10]

-

Quantification: The percentage of each fatty acid is calculated based on the peak area relative to the total area of all fatty acid peaks. An internal standard may be used for more accurate quantification.

Workflow for Fatty Acid Composition Analysis

Caption: Workflow for Determining Fatty Acid Composition.

Viscosity Measurement

The viscosity of the liquid Labrafil® grades is determined using a rotational viscometer.

Methodology:

-

Temperature Control: The sample is equilibrated to a specified temperature (e.g., 20°C) using a temperature-controlled water bath, as viscosity is highly temperature-dependent.

-

Instrument Setup: A rotational viscometer (e.g., Brookfield type) is used with a specified spindle and rotational speed suitable for the expected viscosity range of the sample.

-

Measurement: The spindle is immersed in the sample, and the viscometer is run until a stable torque reading is obtained.

-

Calculation: The viscosity in mPa·s is calculated from the torque reading, the spindle geometry, and the rotational speed.

Hydrophilic-Lipophilic Balance (HLB) Determination by Phase Inversion Temperature (PIT) Method

The HLB value is a measure of the degree of hydrophilicity or lipophilicity of a surfactant. Gattefossé utilizes the Phase Inversion Temperature (PIT) method for its accuracy and reproducibility.[2]

Methodology:

-

Emulsion Preparation: A series of emulsions are prepared with a standard oil phase (e.g., n-octane), a saline aqueous phase, and a mixture of a reference surfactant and the Labrafil® sample at varying ratios.

-

Heating and Conductivity Measurement: Each emulsion is heated at a controlled rate while its electrical conductivity is continuously monitored.

-

PIT Determination: The PIT is the temperature at which the emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, indicated by a sharp drop in conductivity.

-

HLB Calculation: The deviation in the PIT caused by the addition of the Labrafil® sample is proportional to its HLB value. A calibration curve established with surfactants of known HLB values is used to determine the HLB of the sample.

Logical Flow for HLB Determination via PIT Method

Caption: Process for HLB Value Determination.

Application in Drug Development: Self-Emulsifying Drug Delivery Systems (SEDDS)

A primary application of Labrafil® is in the formulation of SEDDS to enhance the oral bioavailability of poorly water-soluble drugs. The following diagram illustrates a logical workflow for developing a SEDDS formulation using Labrafil®.

Workflow for SEDDS Formulation Development

Caption: Workflow for SEDDS Formulation.

Conclusion

The various grades of Labrafil® offer a range of versatile excipients for the formulation of challenging APIs. A thorough understanding of their chemical composition and physicochemical properties, as detailed in this guide, is essential for their effective application in drug development. The provided experimental methodologies serve as a foundation for the quality control and characterization of these valuable formulation tools.

References

- 1. Oleoyl Polyoxylglycerides [drugfuture.com]

- 2. PIT deviation for fast and accurate measure of HLB ⋅ Gattefossé [gattefosse.com]

- 3. scribd.com [scribd.com]

- 4. Labrafil® M 1944 CS ⋅ Gattefossé [gattefosse.com]

- 5. scribd.com [scribd.com]

- 6. Oleic acid - Wikipedia [en.wikipedia.org]

- 7. uspbpep.com [uspbpep.com]

- 8. â©401⪠Fats and Fixed Oils [doi.usp.org]

- 9. benchchem.com [benchchem.com]

- 10. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

The Pivotal Role of Labrafil's HLB Value in Crafting Stable Emulsions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The successful formulation of stable emulsions is a cornerstone of advanced drug delivery, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). Among the arsenal (B13267) of excipients available, the Labrafil® series of nonionic, water-dispersible surfactants stands out for its utility in self-emulsifying drug delivery systems (SEDDS) and nanoemulsions. This technical guide delves into the critical importance of the Hydrophilic-Lipophilic Balance (HLB) value of Labrafil and its direct impact on the physical characteristics and long-term stability of emulsions.

Understanding Labrafil and its HLB Value

Labrafil is a range of oleoyl, linoleoyl, or lauroyl polyoxyl-6 glycerides. These excipients are composed of a mixture of mono-, di-, and triglycerides, along with polyethylene (B3416737) glycol (PEG)-6 mono- and di-esters of fatty acids. This unique composition imparts self-emulsifying properties, allowing for the spontaneous formation of an emulsion upon gentle agitation in an aqueous medium.

The HLB value is a crucial parameter for any surfactant, indicating the balance between its hydrophilic (water-loving) and lipophilic (oil-loving) properties. The HLB scale typically ranges from 1 to 20, with lower values signifying a more lipophilic character and higher values indicating a more hydrophilic nature. The selection of a surfactant with an appropriate HLB value is paramount for ensuring the formation of a stable emulsion with the desired characteristics. Different grades of Labrafil, such as M 1944 CS and M 2125 CS, possess a consistent HLB value, which is a key factor in their formulation utility.

| Excipient | Chemical Description | HLB Value |

| Labrafil® M 1944 CS | Oleoyl polyoxyl-6 glycerides | 9 ± 1[1][2] |

| Labrafil® M 2125 CS | Linoleoyl polyoxyl-6 glycerides | 9 ± 1[3][4] |

| Labrafil® M 2130 CS | Lauroyl polyoxyl-6 glycerides | 9 ± 1 |

The Impact of HLB on Emulsion Stability and Droplet Size

The stability of an emulsion is intrinsically linked to the HLB of the surfactant system, which should be optimized to match the required HLB of the oil phase. When the HLB of the surfactant system aligns with that of the oil, the interfacial tension between the oil and water phases is minimized, leading to the formation of smaller, more stable droplets.[5] An optimal HLB value is critical for achieving a low polydispersity index (PDI), which indicates a narrow and uniform droplet size distribution.

While Labrafil itself has a fixed HLB value, it is often used in combination with other surfactants and co-surfactants to modulate the overall HLB of the emulsifier system. This allows formulators to fine-tune the system to the specific requirements of the oil phase and the API. For instance, combining Labrafil with a higher HLB surfactant can increase the overall HLB of the system, making it more suitable for creating stable oil-in-water (o/w) nanoemulsions.

Studies have demonstrated that SNES (Self-Nanoemulsifying System) formulated with Labrafil® M2125 CS as the oily phase, in combination with other surfactants, can produce emulsions with very small droplet sizes. For example, an optimized system containing 20% w/w Labrafil® M2125 CS, 50% w/w Tween® 80, and 30% w/w Transcutol® HP resulted in oil globules with a size of approximately 15.13 nm.[4] Another study reported that a nanoemulsion-based gel formulated with 14.29% v/v Labrafil-M2125CS yielded a droplet size of 56.73 nm.[6]

The following table summarizes formulation examples from scientific literature that utilize Labrafil and reports the resulting emulsion characteristics:

| Formulation Components | Labrafil Grade | Droplet Size (nm) | PDI | Reference |

| 20% w/w Labrafil, 50% w/w Tween® 80, 30% w/w Transcutol® HP | M 2125 CS | 15.13 | 0.07 - 0.12 | [4] |

| 14.29% v/v Labrafil, 33.33% v/v Cremophor-RH40:Transcutol-P (1:1), 52.38% v/v Water | M 2125 CS | 56.73 ± 0.58 | - | [6] |

| 5% Labrafil, 65% Labrasol, 30% Transcutol | M 2125 CS | Optimized for minimal size | < 0.3 | [3][7] |

Experimental Protocols for Labrafil-Based Emulsions

The development of a stable Labrafil-based emulsion, particularly for a SEDDS, involves a systematic approach. The following is a generalized experimental protocol based on methodologies cited in the literature.

Materials

-

Labrafil® (e.g., M 1944 CS or M 2125 CS)

-

Oil phase (e.g., medium-chain triglycerides, oleic acid)

-

Co-surfactant (e.g., Transcutol® HP, Labrafac™ PG)

-

Active Pharmaceutical Ingredient (API)

-

Distilled water

Protocol for Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

-

Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

-

Construction of Pseudo-Ternary Phase Diagrams:

-

Prepare a series of mixtures with varying ratios of oil, surfactant (Labrafil), and co-surfactant.

-

Titrate each mixture with water, observing for the formation of a clear or slightly bluish, homogenous nanoemulsion.

-

Plot the results on a ternary phase diagram to identify the self-emulsifying region.

-

-

Formulation Preparation:

-

Select a composition from the self-emulsifying region of the phase diagram.

-

Accurately weigh the oil, Labrafil, and co-surfactant into a glass vial.

-

Heat the mixture to a slightly elevated temperature (e.g., 40°C) to ensure homogeneity, if necessary.

-

Add the pre-weighed API to the excipient mixture and stir until completely dissolved.

-

-

Characterization of the SEDDS Pre-concentrate:

-

Visually inspect for clarity and homogeneity.

-

-

Emulsification and Characterization of the Resulting Emulsion:

-

Add a specific volume of the SEDDS pre-concentrate to a specific volume of distilled water (e.g., 1 mL in 100 mL).

-

Gently agitate the mixture.

-

Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Determine the zeta potential to assess the surface charge and potential for electrostatic stabilization.

-

Conduct stability studies by storing the emulsion under different conditions (e.g., temperature, time) and re-evaluating the droplet size, PDI, and for any signs of phase separation or drug precipitation.[7][8]

-

Visualizing the Workflow and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Caption: Experimental workflow for preparing and characterizing a Labrafil-based SEDDS.

Caption: Logical relationship between formulation components and emulsion outcome.

Conclusion

The HLB value of Labrafil is a critical determinant in the formulation of stable and effective emulsions for drug delivery. Its well-defined HLB of 9 ± 1 provides a solid foundation for building self-emulsifying systems. By carefully selecting appropriate oil phases and co-surfactants, researchers can manipulate the overall HLB of the formulation to achieve optimal emulsification, leading to nano-sized droplets, excellent stability, and consequently, enhanced bioavailability of poorly soluble drugs. The systematic approach to formulation development, including solubility screening and the use of ternary phase diagrams, is essential for harnessing the full potential of Labrafil in advanced drug delivery systems.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Labrafil® M 1944 CS ⋅ Gattefossé [gattefosse.com]

- 3. Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-nanoemulsifying System Optimization for Higher Terconazole Solubilization and Non-Irritant Ocular Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. researchgate.net [researchgate.net]

The Role of Labrafil® in Advanced Lipid-Based Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Labrafil®, a series of versatile lipid-based excipients, in the formulation of lipid-based drug delivery systems (LBDDS). With a focus on enhancing the oral bioavailability of poorly soluble active pharmaceutical ingredients (APIs), this document provides a comprehensive overview of Labrafil's chemical properties, mechanisms of action, and practical applications in pharmaceutical development.

Introduction to Labrafil® in Lipid-Based Formulations

Labrafil® is a range of non-ionic, water-dispersible surfactants derived from well-characterized vegetable oils. These excipients are composed of a mixture of mono-, di-, and triglycerides, along with polyethylene (B3416737) glycol (PEG)-6 mono- and diesters of fatty acids. The specific fatty acid composition varies between the different grades of Labrafil®, leading to distinct properties and applications.

The primary function of Labrafil® in LBDDS is to act as a powerful solubilizer and emulsifying agent. It is a key component in the formulation of self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This spontaneous emulsification overcomes the dissolution rate-limiting step for poorly water-soluble drugs, thereby enhancing their absorption and oral bioavailability.

Physicochemical Properties and Grades of Labrafil®

The two most commonly utilized grades of Labrafil® in oral drug delivery are Labrafil® M 1944 CS and Labrafil® M 2125 CS. Their distinct fatty acid profiles, primarily oleic acid (C18:1) and linoleic acid (C18:2) respectively, influence their solvent capacity for different APIs and their interaction with biological membranes.

| Property | Labrafil® M 1944 CS | Labrafil® M 2125 CS |

| USP NF Name | Oleoyl Polyoxyl-6 Glycerides | Linoleoyl Polyoxyl-6 Glycerides |

| EP Name | Oleoyl Macrogol-6 Glycerides | Linoleoyl Macrogol-6 Glycerides |

| Chemical Description | Mono-, di-, and triglycerides and PEG-6 mono- and diesters of oleic acid (C18:1) | Mono-, di-, and triglycerides and PEG-6 mono- and diesters of linoleic acid (C18:2) |

| HLB (PIT method) | 9 ± 1 | 9 ± 1 |

| Form | Liquid | Liquid |

| Viscosity (20°C) | 75 - 95 mPa.s | 70 - 90 mPa.s |

| Functionality | Solubilizer, Emulsifier (SEDDS - LFCS Type II) | Solubilizer, Emulsifier (SEDDS - LFCS Type II) |

Mechanisms of Bioavailability Enhancement

Labrafil® enhances the oral bioavailability of poorly soluble drugs through a combination of mechanisms, primarily by improving drug solubilization and promoting the formation of stable emulsions in the gastrointestinal tract. Additionally, it can modulate intestinal permeability by interacting with enterocytes.

Enhanced Solubilization and Emulsification

By incorporating a lipophilic drug into a Labrafil®-based formulation, the drug is presented to the gastrointestinal tract in a pre-dissolved state. Upon contact with aqueous fluids, the SEDDS formulation disperses into small droplets, significantly increasing the surface area for drug absorption.

Modulation of Intestinal Permeability

Labrafil®, in combination with other excipients in LBDDS, can transiently and reversibly modulate the intestinal epithelial barrier, further enhancing drug absorption. This is achieved through two primary mechanisms:

-

Inhibition of P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter present on the apical membrane of enterocytes that actively pumps xenobiotics, including many drugs, back into the intestinal lumen, thereby limiting their absorption. Certain components of LBDDS, including surfactants like Labrafil®, are thought to inhibit P-gp function. This can occur through direct interaction with the transporter or by altering the fluidity of the cell membrane, thus reducing the efficiency of the efflux pump.

-

Modulation of Tight Junctions: Tight junctions are protein complexes that seal the paracellular pathway between adjacent epithelial cells. Some surfactants can transiently open these junctions, allowing for increased paracellular transport of drugs. This mechanism is believed to involve the interaction of the excipient with proteins that regulate tight junction integrity, such as those in the protein kinase C (PKC) signaling pathway.

Below is a conceptual diagram illustrating the potential signaling pathway for tight junction modulation by surfactant excipients.

Caption: Conceptual signaling pathway for tight junction modulation by surfactants.

Quantitative Performance Data

The following tables summarize quantitative data from various studies demonstrating the effectiveness of Labrafil® in enhancing drug solubility and bioavailability.

Table 1: Solubility Enhancement of Poorly Water-Soluble Drugs in Labrafil®

| Drug | BCS Class | Labrafil® Grade | Solubility (mg/mL) | Fold Increase vs. Water | Reference |

| Erlotinib | II | M 2125 CS | 6.90 ± 0.38 | ~2130 | [1][2] |

| Danazol | II | M 2125 CS | >25 (in 4 mL/kg formulation) | - | [3] |

| Carvedilol | II | M 1944 CS | > Saturated solubility in 0.1N HCl (0.52 mg/mL) | - | [4] |

| Indapamide | II | M 1944 CS | High in lipid blend | - | [3] |

Table 2: Particle Size of Labrafil®-Based Self-Emulsifying Formulations

| Drug | Labrafil® Grade | Formulation Components (Oil/Surfactant/Co-surfactant) | Particle Size (nm) | Polydispersity Index (PDI) | Reference |

| Erlotinib | M 2125 CS | Labrafil M2125CS/Labrasol/Transcutol HP (5/65/30) | ~150 | < 0.3 | [1][2] |

| Carvedilol | M 1944 CS | Oleic acid/Labrafil M 1944CS/Labrafac PG | Varies with polymer addition | - | [4] |

| Indapamide | M 1944 CS | Labrafil M1944CS/Labrasol/Capryol 90 | 170-250 | < 0.3 | [3] |

Table 3: In Vivo Bioavailability Enhancement with Labrafil® Formulations

| Drug | Animal Model | Labrafil® Formulation | Relative Bioavailability Increase (vs. Aqueous Suspension) | Reference |

| Danazol | Rats | 4 mL/kg solution in Labrafil M 2125 CS | 9-fold | [3] |

| Danazol | Rats | 2 mL/kg suspension in Labrafil M 2125 CS | ~9-fold | [3] |

| Danazol | Rats | 1 mL/kg suspension in Labrafil M 2125 CS | ~4.7-fold | [3] |

| Erlotinib | Rats | Solid SEDDS with Labrafil M 2125 CS | Significantly increased Cmax and AUC | [1][2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of Labrafil®-based LBDDS.

Preparation of Labrafil®-Based Self-Emulsifying Drug Delivery Systems (SEDDS)

This protocol describes the preparation of a liquid SEDDS formulation.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Labrafil® (e.g., M 1944 CS or M 2125 CS) as the oil/surfactant

-

Co-surfactant (e.g., Transcutol® HP, Cremophor® RH 40)

-

Co-solvent (optional, e.g., ethanol)

-

Vortex mixer

-

Magnetic stirrer and heating plate

-

Analytical balance

Procedure:

-

Accurately weigh the required amounts of Labrafil®, surfactant, and co-surfactant into a clean, dry glass vial based on the desired formulation ratio (e.g., determined from a pseudo-ternary phase diagram).

-

Mix the components thoroughly using a vortex mixer until a homogenous isotropic mixture is obtained. Gentle heating (e.g., 40°C) may be applied to facilitate mixing, especially for viscous components.

-

Accurately weigh the API and add it to the excipient mixture.

-

Continuously stir the mixture using a magnetic stirrer at a moderate speed until the API is completely dissolved. The endpoint is a clear, transparent solution.

-

Store the resulting liquid SEDDS formulation in a tightly sealed container at room temperature, protected from light.

Solubility Studies

This protocol outlines the shake-flask method for determining the equilibrium solubility of an API in Labrafil®.

Materials:

-

API

-

Labrafil® (e.g., M 1944 CS or M 2125 CS)

-

Thermostatically controlled shaking water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-performance liquid chromatography (HPLC) system or a validated analytical method for drug quantification

Procedure:

-

Add an excess amount of the API to a known volume (e.g., 1 mL) of Labrafil® in a sealed glass vial.

-

Place the vials in a shaking water bath set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

After the incubation period, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.

-

Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved API using a validated analytical method like HPLC.

Particle Size and Polydispersity Index (PDI) Analysis

This protocol describes the characterization of the emulsion droplet size and PDI using Dynamic Light Scattering (DLS).

Materials:

-

Labrafil®-based SEDDS formulation

-

Deionized water or relevant aqueous medium

-

Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

-

Cuvettes

Procedure:

-

Accurately pipette a small volume of the SEDDS formulation (e.g., 10-100 µL) into a known volume of the aqueous medium (e.g., 10-100 mL) in a beaker.

-

Gently stir the mixture to allow for spontaneous emulsification.

-

Transfer an appropriate volume of the resulting emulsion into a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters, including temperature (e.g., 25°C), scattering angle (e.g., 90° or 173°), and the refractive index and viscosity of the dispersant.

-

Perform the measurement to obtain the z-average particle size and the PDI. Measurements are typically performed in triplicate.

In Vitro Drug Release Studies

This protocol details the use of a USP Type II dissolution apparatus for assessing the in vitro release of the API from a Labrafil®-based SEDDS.

Materials:

-

Labrafil®-based SEDDS formulation encapsulated in hard or soft gelatin capsules

-

USP Type II dissolution apparatus (paddle method)

-

Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or phosphate (B84403) buffer)

-

Syringes and filters for sampling

-

Validated analytical method for drug quantification (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

-

Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the pre-warmed (37 ± 0.5°C) dissolution medium.

-

Set the paddle rotation speed to a specified rate (e.g., 50 or 100 rpm).

-

Introduce one capsule containing the SEDDS formulation into each vessel.

-

At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium from each vessel.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

-

Filter the collected samples through a suitable filter.

-

Analyze the samples for drug content using a validated analytical method.

-

Calculate the cumulative percentage of drug released at each time point.

The following diagram illustrates a typical experimental workflow for the development and characterization of a Labrafil®-based SEDDS.

Caption: Experimental workflow for Labrafil®-based SEDDS development.

Conclusion

Labrafil® plays a pivotal role in modern pharmaceutical development, particularly in addressing the challenges associated with poorly water-soluble drugs. Its ability to act as a potent solubilizer and self-emulsifying agent makes it an invaluable tool for formulating LBDDS that can significantly enhance oral bioavailability. The mechanisms underlying this enhancement are multifaceted, involving improved drug dissolution, increased surface area for absorption, and favorable interactions with the intestinal epithelium. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and formulation scientists working to leverage the full potential of Labrafil® in creating effective and reliable oral drug delivery systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. Design and Evaluation of Self-Emulsifying Drug Delivery System (SEDDS) Of Carvedilol to Improve the Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Critical Micelle Concentration of Labrafil Excipients

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of various Labrafil® types, a family of versatile non-ionic surfactants widely used in the pharmaceutical industry for their solubilizing and bioavailability-enhancing properties. Due to the complex nature of Labrafil products, which are mixtures of mono-, di-, and triglycerides, alongside polyethylene (B3416737) glycol (PEG) esters, precise CMC values are not always readily available in public literature. However, this guide synthesizes available information on their composition, aggregation behavior, and the methodologies for characterizing their self-assembly.

Understanding Labrafil and its Composition

Labrafil® excipients are oleoyl (B10858665) or linoleoyl polyoxyl-6 glycerides, derived from the partial hydrolysis and esterification of vegetable oils.[1] Their utility in drug delivery, particularly in the formation of self-emulsifying drug delivery systems (SEDDS), stems from their amphiphilic nature.[2][3][4] The two primary types discussed in this guide are:

-

Labrafil® M 1944 CS (Oleoyl Polyoxyl-6 Glycerides): Primarily composed of mono-, di-, and triglycerides and PEG-6 esters of oleic acid (C18:1).[1]

-

Labrafil® M 2125 CS (Linoleoyl Polyoxyl-6 Glycerides): Primarily composed of mono-, di-, and triglycerides and PEG-6 esters of linoleic acid (C18:2).[2][5]

The inherent heterogeneity of these products means they do not exhibit a sharp CMC like a pure surfactant. Instead, they form micellar-like aggregates over a concentration range.

Critical Micelle Concentration (CMC) Data

Direct CMC values for specific Labrafil types are not extensively reported in peer-reviewed literature. This is attributed to their composition as complex mixtures. However, based on their chemical nature as non-ionic, polyethoxylated surfactants, their aggregation is a key parameter in formulation development. The following table summarizes the composition of common Labrafil types.

| Labrafil Type | Chemical Name | Key Fatty Acid Component | Approximate HLB Value |

| Labrafil® M 1944 CS | Oleoyl Polyoxyl-6 Glycerides | Oleic Acid (C18:1) | 9 ± 1 |

| Labrafil® M 2125 CS | Linoleoyl Polyoxyl-6 Glycerides | Linoleic Acid (C18:2) | 9 ± 1 |

Experimental Protocols for CMC Determination

For researchers aiming to characterize the aggregation behavior of Labrafil or similar non-ionic surfactants, several established methods can be employed.

Surface Tension Method

This is a classical and widely used technique for determining the CMC of both ionic and non-ionic surfactants.[6][7]

Methodology:

-

Preparation of Solutions: Prepare a series of aqueous solutions of the surfactant with varying concentrations, ensuring the range brackets the expected CMC.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the inflection point, where the slope changes, is taken as the CMC.[6]

Fluorescence Spectroscopy

This method utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar and non-polar environments.[8][9]

Methodology:

-

Probe Selection: Choose a suitable hydrophobic fluorescent probe, such as pyrene (B120774) or N-phenyl-1-naphthylamine (NPN).[9]

-

Sample Preparation: Prepare a series of surfactant solutions and add a small, constant amount of the fluorescent probe to each.

-

Fluorescence Measurement: Measure the fluorescence intensity of the probe in each solution using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often used.

-

Data Analysis: Plot the fluorescence intensity (or the I1/I3 ratio for pyrene) against the surfactant concentration. A distinct change in the slope of the plot indicates the onset of micelle formation, and the corresponding concentration is the CMC.[8]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that can be used to determine the size distribution of particles in a suspension and can be adapted to determine the CMC.[10][11]

Methodology:

-

Sample Preparation: Prepare a range of surfactant solutions at different concentrations.

-

DLS Measurement: Measure the intensity of scattered light and the hydrodynamic diameter of any particles present in each solution.

-

Data Analysis: Plot the scattering intensity or the particle count rate as a function of surfactant concentration. A significant increase in scattering intensity will be observed at the concentration where micelles begin to form, indicating the CMC.[11]

Mechanism of Action in Drug Delivery

Labrafil excipients are known to enhance the oral bioavailability of poorly water-soluble drugs.[2][3] This is achieved through several mechanisms, including improved drug solubilization and, potentially, the inhibition of efflux transporters like P-glycoprotein (P-gp).[12][13]

Caption: Proposed mechanism of Labrafil-enhanced drug absorption.

The diagram above illustrates how Labrafil micelles can increase the concentration of a poorly soluble drug at the apical membrane of an enterocyte, promoting passive diffusion. Furthermore, there is evidence to suggest that some surfactants, including those in the Labrafil family, may inhibit the function of the P-gp efflux pump, thereby reducing the back-transport of the absorbed drug into the intestinal lumen and increasing its net absorption into systemic circulation.[12][13]

Conclusion

References

- 1. rsc.org [rsc.org]

- 2. Labrafil® M 2125 CS ⋅ Gattefossé [gattefosse.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. cphi-online.com [cphi-online.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. justagriculture.in [justagriculture.in]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wyatt.com [wyatt.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Labrasol and other pharmaceutical excipients on the intestinal transport and absorption of rhodamine123, a P-glycoprotein substrate, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Analysis of Labrafil M 2125 CS: A Technical Guide for Pre-Formulation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the thermal analysis of Labrafil M 2125 CS, a non-ionic water-dispersible surfactant, crucial for pre-formulation studies in pharmaceutical development. Labrafil M 2125 CS, chemically known as Linoleoyl Polyoxyl-6 glycerides, is a key excipient used to solubilize and enhance the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Its primary function is in the formation of self-emulsifying drug delivery systems (SEDDS).[1][3]

Understanding the thermal characteristics of Labrafil M 2125 CS is essential for predicting its behavior during manufacturing processes, such as heat sterilization or melt granulation, and for assessing its compatibility with APIs. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are powerful tools in this regard.[4] While specific, publicly available thermograms and quantitative thermal data for neat Labrafil M 2125 CS are not prevalent in the reviewed literature, this guide outlines the standardized experimental protocols for conducting such analyses.

Data Presentation: Framework for Analysis

While specific quantitative data from thermal analysis of Labrafil M 2125 CS is not available in the provided search results, the following tables present a template for how such data should be structured for clear comparison and interpretation in pre-formulation studies.

Table 1: Differential Scanning Calorimetry (DSC) Data for Labrafil M 2125 CS

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Glass Transition (Tg) | Indicates a change from a rigid to a more flexible state in the amorphous regions. | |||

| Crystallization (Tc) | Potential for the material to crystallize upon heating. | |||

| Melting (Tm) | Indicates the melting point of any crystalline domains. | |||

| Other Events | Any other endothermic or exothermic events. |

Table 2: Thermogravimetric Analysis (TGA) Data for Labrafil M 2125 CS

| Decomposition Step | Onset Temperature (°C) | End Temperature (°C) | Weight Loss (%) | Interpretation |

| Initial Weight Loss | Likely due to the loss of volatile components or moisture. | |||

| Main Decomposition | The primary thermal degradation of the material. | |||

| Final Residue | The percentage of material remaining at the end of the analysis. |

Experimental Protocols

Detailed methodologies for performing DSC and TGA are critical for obtaining reproducible and accurate data. The following are generalized protocols applicable to a liquid excipient like Labrafil M 2125 CS.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the characterization of thermal events such as melting, glass transitions, and crystallization.[4]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Labrafil M 2125 CS into a standard aluminum DSC pan.

-

As Labrafil M 2125 CS is a liquid at room temperature, ensure the sample is evenly distributed at the bottom of the pan.[1]

-

Hermetically seal the pan to prevent any volatile components from escaping during the analysis.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.

-

Equilibrate the sample at a starting temperature, for example, -20°C.

-

Heat the sample at a constant rate, typically 10°C/min, up to a final temperature, for example, 200°C. The temperature range should be selected to cover all expected thermal events without causing significant degradation.[5]

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

A second heating scan is often performed to analyze the thermal history of the sample.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify glass transitions (Tg), crystallization peaks (Tc), and melting endotherms (Tm).

-

Determine the onset temperature, peak temperature, and enthalpy for each event.

-

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.[4]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of Labrafil M 2125 CS into a TGA pan (e.g., alumina (B75360) or platinum).

-

Ensure the liquid sample forms a thin, even layer at the bottom of the pan.

-

-

Experimental Conditions:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature, for instance, 25°C.

-

Heat the sample at a constant rate, typically 10°C/min, up to a final temperature where complete decomposition is expected (e.g., 600°C).

-

-

Data Analysis:

-

Analyze the TGA curve (weight % vs. temperature) to determine the onset temperature of decomposition and the temperatures at which specific weight loss percentages occur.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the thermal analysis of Labrafil M 2125 CS in a pre-formulation setting.

Caption: Workflow for thermal analysis in pre-formulation studies.

References

Labrafil as a Non-Ionic Surfactant in Pharmaceutical Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Labrafil in Modern Pharmaceutics

Labrafil® is a series of non-ionic, water-dispersible surfactants derived from well-characterized PEG-esters and a glyceride fraction.[1] These excipients are instrumental in overcoming one of the most significant challenges in pharmaceutical development: the poor aqueous solubility of active pharmaceutical ingredients (APIs). As a key component in lipid-based formulations, Labrafil plays a pivotal role in enhancing the oral bioavailability of drugs, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II, which are characterized by low solubility and high permeability.[2][3][4][5][6]

This technical guide provides an in-depth overview of Labrafil, focusing on its physicochemical properties, its application in self-emulsifying drug delivery systems (SEDDS), detailed experimental protocols for formulation and characterization, and the underlying mechanisms of bioavailability enhancement.

Physicochemical Properties of Labrafil

The Labrafil series primarily includes Labrafil M 1944 CS and Labrafil M 2125 CS, each with distinct compositions and properties tailored for specific formulation needs.[3]

Table 1: Core Physicochemical Properties of Labrafil M 1944 CS and Labrafil M 2125 CS

| Property | Labrafil M 1944 CS | Labrafil M 2125 CS | Reference |

| Chemical Name | Oleoyl polyoxyl-6 glycerides | Linoleoyl Polyoxyl-6 glycerides | [7] |

| Composition | Mono-, di-, and triglycerides and PEG-6 mono- and diesters of oleic (C18:1) acid. | Mono-, di-, and triglycerides and PEG-6 mono- and diesters of linoleic (C18:2) acid. | [8] |

| Appearance | Oily liquid | Oily liquid | [7] |

| HLB Value | Approx. 9 | Approx. 9 | [9] |

| Primary Function | Solubilizer, bioavailability enhancer, self-emulsifier (SEDDS), co-emulsifier. | Solubilizer, bioavailability enhancer, self-emulsifier (SEDDS). | [7] |

Table 2: Fatty Acid Composition of Labrafil M 1944 CS and Labrafil M 2125 CS

| Fatty Acid | Labrafil M 1944 CS (%) | Labrafil M 2125 CS (%) | Reference |

| Palmitic acid (C16:0) | 4.0 - 9.0 | 9.0 - 15.0 | [8] |

| Stearic acid (C18:0) | 1.5 - 5.0 | 2.0 - 5.0 | [8] |

| Oleic acid (C18:1) | 55.0 - 65.0 | 20.0 - 30.0 | [8] |

| Linoleic acid (C18:2) | 18.0 - 28.0 | 50.0 - 60.0 | [8] |

| Linolenic acid (C18:3) | < 2.0 | < 2.0 | [8] |

Application in Self-Emulsifying Drug Delivery Systems (SEDDS)

Labrafil is a cornerstone excipient in the formulation of SEDDS, which are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[10][11] This self-emulsification process leads to the formation of small lipid droplets, significantly increasing the surface area for drug dissolution and absorption.[11]

Quantitative Data from Formulation Studies

The following tables summarize key quantitative data from various studies that have utilized Labrafil in the development of SEDDS for different APIs.

Table 3: Solubility of Various Drugs in Labrafil

| Drug | Labrafil Type | Solubility (mg/mL) | Reference |

| Ibuprofen | Labrafil M 2125 CS | 450.3 ± 5.2 | [12] |

| Erlotinib | Labrafil M 2125 CS | 35.8 ± 1.2 | [13][14] |

| Valsartan | Labrafil M 1944 CS | High (qualitative) | [3] |

| Resveratrol-Phospholipid Complex | Labrafil M 1944 CS | High (qualitative) | [15] |

Table 4: Particle Size and Polydispersity Index (PDI) of Labrafil-based SEDDS

| Drug | Labrafil Type & Concentration | Co-excipients | Particle Size (nm) | PDI | Reference |

| Carvedilol | Labrafil M 1944 CS (in S/CoS mix) | Oleic acid, Labrafac PG, Poloxamer/HPMC | 150 - 450 | 0.2 - 0.5 | [10] |

| Indapamide | Labrafil M 1944 CS (in lipid blend) | Labrasol, Capryol 90 | 170 - 250 | < 0.4 | [9] |

| Erlotinib | Labrafil M 2125 CS (5%) | Labrasol (65%), Transcutol HP (30%) | ~150 | ~0.2 | [13][14] |

| Ibuprofen | Labrafil M 2125 CS (Oil phase) | Cremophor RH40, Plurol oleique | 177.5 | 0.23 | [12] |

| Furosemide | Not Specified | Not Specified | 115 ± 4.5 | 0.12 | [16] |

Table 5: In Vitro Drug Release from Labrafil-based SEDDS

| Drug | Formulation Details | Dissolution Medium | % Drug Release (Time) | Reference |

| Carvedilol | Labrafil M 1944 CS based SEDDS with HPMC | Not specified | > 90% (24h) | [10] |

| Indapamide | Labrafil M 1944 CS based SEDDS | Water | Significantly higher than unprocessed drug (>80% in 90 min) | [9] |

| Erlotinib | Solid SEDDS with Labrafil M 2125 CS | Phosphate (B84403) buffer (pH 6.8) with 0.1% Tween 80 | ~100% (15-30 min) | [13] |

| Valsartan | Solid SNEDDS with Labrafil M 1944 CS | Not specified | 58.39% ± 1.88 (5 min) | [3] |

| Furosemide | Liquid SEDDS | Phosphate buffer pH 6.8 | > 90% (120 min) | [16] |

Experimental Protocols

Preparation of Labrafil-based SEDDS

This protocol describes the general procedure for preparing a liquid self-emulsifying drug delivery system.

-

Excipient Screening:

-

Determine the solubility of the API in various oils (including Labrafil), surfactants, and co-surfactants. An excess amount of the drug is added to a known volume of the excipient, and the mixture is agitated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 72 hours).[13][14]

-

The samples are then centrifuged, and the supernatant is analyzed for drug content using a validated analytical method (e.g., HPLC).

-

-

Formulation Preparation:

-

Accurately weigh the required amounts of the selected oil (e.g., Labrafil), surfactant, and co-surfactant.[12]

-

Add the API to the mixture of excipients.

-

The components are mixed using a vortex mixer or magnetic stirrer until a clear and homogenous solution is obtained. Gentle heating (e.g., 40°C) may be applied to facilitate the dissolution of the API.[12]

-

Construction of Pseudo-Ternary Phase Diagrams

Pseudo-ternary phase diagrams are constructed to identify the self-emulsifying regions of different excipient combinations.

-

Preparation of Surfactant/Co-surfactant (S/CoS) Mixtures:

-

Prepare mixtures of the selected surfactant and co-surfactant at different weight ratios (e.g., 1:2, 1:1, 2:1).[17]

-

-

Titration:

-

Prepare mixtures of the oil phase (e.g., Labrafil) and the S/CoS mixture at various weight ratios (from 9:1 to 1:9).

-

Each mixture is then titrated dropwise with an aqueous phase (e.g., distilled water) under constant, gentle agitation.

-

The point at which the mixture becomes turbid is noted. The titration is continued until a clear, monophasic solution is formed again, and the amount of aqueous phase added is recorded.

-

-

Diagram Construction:

-

The weight percentages of the oil, S/CoS mixture, and aqueous phase at the points of phase transition are calculated and plotted on a ternary phase diagram to delineate the self-emulsifying region.[15]

-

Characterization of SEDDS

-

Sample Preparation:

-

Measurement:

-

Apparatus Setup:

-

Sample Introduction:

-

Introduce a known amount of the SEDDS formulation (equivalent to a specific dose of the API) into the dissolution medium.[13]

-

-

Sampling and Analysis:

-

Withdraw aliquots of the dissolution medium at predetermined time intervals.

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the samples and analyze for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

In Vitro Lipolysis Testing

This test simulates the digestion of the lipid formulation in the small intestine to predict its in vivo performance.

-

Dispersion:

-

Disperse the SEDDS formulation in a lipolysis medium (simulating fasted intestinal fluid) at 37°C with stirring.[18]

-

-

Digestion Initiation:

-

Add a pancreatin (B1164899) solution to the dispersion to initiate the digestion process.[18]

-

-

Monitoring and Sampling:

-

Monitor the digestion by titrating the released free fatty acids with NaOH using a pH-stat apparatus to maintain a constant pH.

-

At specific time points, withdraw aliquots and immediately add an enzyme inhibitor to stop the reaction.

-

-

Phase Separation and Analysis:

-

Centrifuge the aliquots to separate the aqueous phase, oily phase, and pellet.

-

Analyze the drug content in each phase to determine the distribution and solubilization of the API during digestion.

-

Mechanism of Bioavailability Enhancement

The primary mechanism by which Labrafil enhances the oral bioavailability of poorly soluble drugs is through the formation of a fine emulsion in the gastrointestinal tract. This process significantly increases the dissolution rate and maintains the drug in a solubilized state, which is a prerequisite for absorption. Furthermore, the components of Labrafil, particularly the long-chain fatty acids, may interact with the intestinal enterocytes, potentially leading to a transient and reversible opening of tight junctions, thereby facilitating paracellular drug transport. There is also evidence to suggest that lipid-based formulations can promote lymphatic transport of highly lipophilic drugs, which bypasses the hepatic first-pass metabolism, further contributing to increased systemic bioavailability.[1]

Visualizations

Experimental Workflow for SEDDS Formulation and Characterization

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. jddtonline.info [jddtonline.info]

- 6. ijpsr.com [ijpsr.com]

- 7. Labrafil® M 1944 CS ⋅ Gattefossé [gattefosse.com]

- 8. rsc.org [rsc.org]

- 9. oatext.com [oatext.com]

- 10. Design and Evaluation of Self-Emulsifying Drug Delivery System (SEDDS) Of Carvedilol to Improve the Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]